molecular formula C6H4ClFINO B13919441 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine

2-Chloro-3-fluoro-4-iodo-5-methoxypyridine

Cat. No.: B13919441
M. Wt: 287.46 g/mol
InChI Key: PXQLZKBRDYJBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-fluoro-4-iodo-5-methoxypyridine is a heterocyclic aromatic compound with the molecular formula C6H4ClFINO. This compound is part of the pyridine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of multiple halogen atoms and a methoxy group in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method is the halogenation of 5-methoxypyridine, followed by selective substitution reactions to introduce the chloro, fluoro, and iodo groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance, can be employed to introduce the halogen atoms efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-4-iodo-5-methoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Selectfluor®:

    Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized pyridines .

Scientific Research Applications

2-Chloro-3-fluoro-4-iodo-5-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple halogen atoms can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-fluoro-4-iodo-5-methoxypyridine is unique due to the combination of chloro, fluoro, iodo, and methoxy groups in its structure.

Properties

Molecular Formula

C6H4ClFINO

Molecular Weight

287.46 g/mol

IUPAC Name

2-chloro-3-fluoro-4-iodo-5-methoxypyridine

InChI

InChI=1S/C6H4ClFINO/c1-11-3-2-10-6(7)4(8)5(3)9/h2H,1H3

InChI Key

PXQLZKBRDYJBMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C(=C1I)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.